2-Fluoro-5-iodo-3-methylphenol
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Overview
Description
2-Fluoro-5-iodo-3-methylphenol: is an organic compound with the molecular formula C7H6FIO . It is a derivative of phenol, where the hydroxyl group is attached to an aromatic ring substituted with fluorine, iodine, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Halogenation of 3-methylphenol: The synthesis of 2-Fluoro-5-iodo-3-methylphenol can begin with the halogenation of 3-methylphenolFor instance, fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor, while iodination can be performed using iodine and an oxidizing agent such as iodic acid .
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Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenol is coupled with a fluorinated aryl halide in the presence of a palladium catalyst .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of these halogenation reactions.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 2-Fluoro-5-iodo-3-methylphenol can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and iodine atoms. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenols .
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Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide .
Common Reagents and Conditions:
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.
Iodinating Agents: Iodine, iodic acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Substituted Phenols: Products of nucleophilic aromatic substitution.
Quinones: Products of oxidation reactions.
Scientific Research Applications
Chemistry:
2-Fluoro-5-iodo-3-methylphenol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions. Its unique substitution pattern makes it a valuable intermediate in the preparation of fluorinated and iodinated aromatic compounds .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The presence of fluorine and iodine can enhance the biological activity and metabolic stability of drug candidates .
Industry:
This compound is used in the development of advanced materials, including polymers and liquid crystals, where its unique electronic properties can be exploited .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-methylphenol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity . These interactions can modulate the activity of target proteins and pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
2-Fluoro-5-methylphenol: Similar structure but lacks the iodine atom.
3-Iodo-2-methylphenol: Similar structure but lacks the fluorine atom.
2-Fluoro-3-iodo-5-methylpyridine: Contains a pyridine ring instead of a phenol ring.
Uniqueness:
2-Fluoro-5-iodo-3-methylphenol is unique due to the simultaneous presence of both fluorine and iodine atoms on the aromatic ring. This dual substitution imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C7H6FIO |
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Molecular Weight |
252.02 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 |
InChI Key |
VJKNKXHNBBNDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)O)I |
Origin of Product |
United States |
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